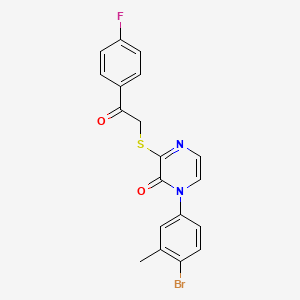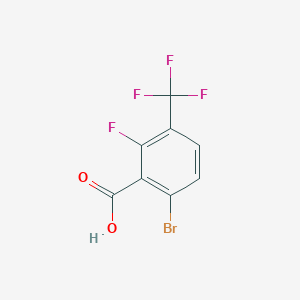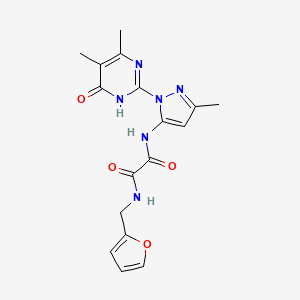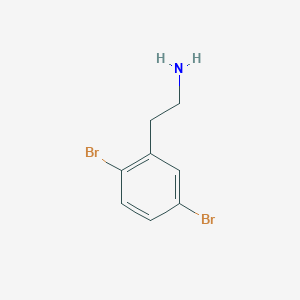
3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation.
科学的研究の応用
Organic Synthesis and Chemical Characterization
The compound and its analogs have been synthesized and characterized to explore their chemical properties and potential applications. Research focuses on novel bioactive 1,2,4-oxadiazole natural product analogs bearing different moieties, which have been synthesized and tested for antitumor activity. These compounds show promise in drug discovery due to their significant potency against various cancer cell lines (Maftei et al., 2013). Additionally, studies have shown the reactivity of 1-unsubstituted 3-chloroquinoline-2,4-diones with amines and ethanolamine, leading to new molecular rearrangements and providing insight into the versatility of quinazoline derivatives in synthetic chemistry (Klásek et al., 2020).
Pharmacological Applications
In the realm of pharmacology, derivatives of quinazoline dione have been explored for their therapeutic potential. For instance, substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated as nonpeptide inhibitors of human heart chymase, showing potential for treating cardiovascular diseases (Fukami et al., 2000). Another study focused on the antimicrobial activity of new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, highlighting their potential as antibacterial and antifungal agents (Gupta et al., 2008).
Material Science and Molecular Modeling
Research extends into material science and molecular modeling, with studies investigating the mesomorphic behavior and photo-luminescent property of new mesogens containing 1,3,4-oxadiazole fluorophore. These studies contribute to the development of materials with potential applications in displays and photonic devices (Han et al., 2010). Additionally, the structural investigation of quinazoline-2,4-diones has led to the synthesis of AMPA and kainate receptor selective antagonists, showcasing the compound's utility in designing targeted molecular therapies (Colotta et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid to form 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-aminobenzoic acid", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1207011-24-2 |
製品名 |
3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C23H15ClN4O3 |
分子量 |
430.85 |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |
InChIキー |
YYKXMOQNPICLCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)





![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

